molecular formula C11H14BrNO2 B1454795 5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine CAS No. 1239611-33-6

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

Cat. No. B1454795
M. Wt: 272.14 g/mol
InChI Key: LMVFIXWIZWYLAD-UHFFFAOYSA-N
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Description

“5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, 5-Bromo-2-methoxypyridine has been used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” consists of a pyridine ring substituted with a bromine atom, a methyl group, and an oxan-4-yloxy group .


Chemical Reactions Analysis

The bromination of similar compounds has been studied extensively. For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine and related compounds are actively used in the synthesis of novel derivatives. For instance, Ahmad et al. (2017) described the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reaction, providing potential candidates as chiral dopants for liquid crystals and displaying moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017). Morgentin et al. (2009) developed an efficient methodology for large-scale synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, demonstrating the compound's versatility in chemical synthesis (Morgentin et al., 2009).

Molecular Structure Studies

Research has also been conducted on the molecular structures of derivatives. Riedmiller et al. (1999) studied the molecular structures of pyridine derivatives, including 5-methyl-2-trimethylsilyl-pyridine, revealing insights into the bending of substituents towards nitrogen heteroatoms and the properties of the heteroarene skeleton (Riedmiller et al., 1999).

Photophysical Properties

Vetokhina et al. (2012) investigated the photoreactions and luminescence of 2-(1H-pyrazol-5-yl)pyridine derivatives, providing a unique example of molecules exhibiting various types of photoreactions, including excited-state intramolecular proton transfer (Vetokhina et al., 2012)(Vetokhina et al., 2012).

Chemical Synthesis Applications

In chemical synthesis, Grozavu et al. (2020) described a new catalytic method for C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting the reactivity patterns of aromatic compounds after activation by reduction (Grozavu et al., 2020).

Biological Activity Studies

In the realm of biology, the pyridine derivatives have been investigated for their biological activities. Vural and Kara (2017) performed spectroscopic characterization and studies on the non-linear optical properties, DNA interaction, and antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-3-methyl-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-6-9(12)7-13-11(8)15-10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVFIXWIZWYLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-3-methylpyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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